9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester
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Overview
Description
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester is a complex organic compound with the molecular formula C₁₇H₂₁NO₃ and a molecular weight of 287.35 g/mol This compound is notable for its bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester typically involves the condensation of an aliphatic or aromatic aldehyde with acetylacetone . This reaction forms the bicyclic structure characteristic of the compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action for 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic structure and is used in various chemical applications.
Uniqueness
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of a benzyl group. This makes it particularly useful in synthesizing complex organic molecules and studying specific biochemical interactions.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
methyl (1S,5R)-9-benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-21-17(20)13-7-14-9-16(19)10-15(8-13)18(14)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t13?,14-,15+ |
InChI Key |
YQUMDJWPDFMASF-GOOCMWNKSA-N |
Isomeric SMILES |
COC(=O)C1C[C@@H]2CC(=O)C[C@H](C1)N2CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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